雷帕霉素-d3(包含d0)技术级

描述

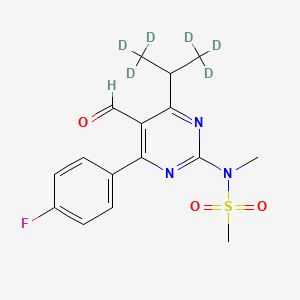

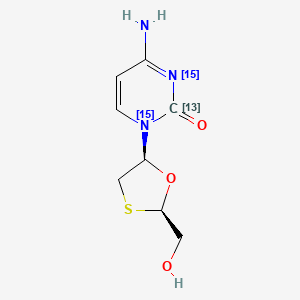

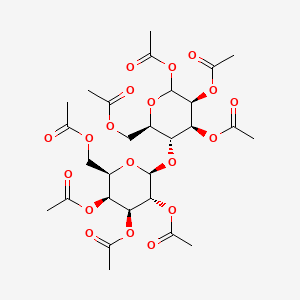

SiroliMus-D3/RapaMycin-D3: is a deuterium-labeled derivative of sirolimus (rapamycin), a macrolide compound produced by the bacterium Streptomyces hygroscopicus. This compound is known for its potent immunosuppressive and antiproliferative properties, primarily through the inhibition of the mammalian target of rapamycin (mTOR) pathway . The deuterium labeling enhances its stability and allows for more precise pharmacokinetic studies.

科学研究应用

SiroliMus-D3/RapaMycin-D3 has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of sirolimus.

Biology: Employed in cell biology to investigate the role of the mTOR pathway in cell growth, proliferation, and autophagy.

Medicine: Utilized in clinical research to develop new therapeutic strategies for diseases such as cancer, autoimmune disorders, and organ transplantation.

作用机制

Target of Action

Rapamycin, also known as Sirolimus, primarily targets the mammalian target of rapamycin (mTOR), a serine-threonine kinase . mTOR is a major nutrition and energy sensor that regulates growth and lifespan in yeast and animals . It is involved in cell proliferation, differentiation, and angiogenesis . In addition to mTOR, recent studies have identified STAT3, a transcription factor considered to be undruggable, as a direct functional protein target of rapamycin .

Mode of Action

Rapamycin exerts its effects by binding to its intracellular receptor FK506-binding protein 12 (FKBP12). The FKBP12-rapamycin complex then interacts directly with the FKBP12-rapamycin-binding (FRB) domain of mTOR, inhibiting it . This inhibition of mTOR signaling leads to a decrease in protein synthesis and cell proliferation . When rapamycin targets STAT3, it decreases its transcription activity .

Biochemical Pathways

Rapamycin affects multiple biochemical pathways. It is known to inhibit the mTOR signaling pathway, which connects immune and metabolic signals . This inhibition affects immune cell proliferation and differentiation, macrophage polarization and migration, antigen presentation, and synovial cell activation . Rapamycin also impacts the STAT3 pathway and c-Myc-regulated gene expression .

Pharmacokinetics

Most of the drug is sequestered in erythrocytes, resulting in whole blood concentrations being considerably higher than plasma concentrations .

Result of Action

Rapamycin has been shown to induce G0/G1 arrest in multiple myeloma cells, associated with an increase of the cyclin-dependent kinase inhibitor p27 and a decrease of cyclins D2 and D3 . It also induces apoptosis in primary, mainly noncycling cells . Furthermore, rapamycin has been found to suppress tumor growth along with a decreased expression of STAT3 and c-Myc in an in vivo xenograft mouse model for hepatocellular carcinoma .

Action Environment

The action of Rapamycin is influenced by environmental factors such as nutrient availability and light energy status. Experimental limitation of these factors in wild-type Arabidopsis produced phenotypes observed with TOR knockdown plants, indicating a link between TOR signaling and nutrition/light energy status

生化分析

Biochemical Properties

Rapamycin-d3 (contains d0) Technical Grade plays a significant role in biochemical reactions. It interferes with protein synthesis . The specific enzymes, proteins, and other biomolecules it interacts with, and the nature of these interactions are not clearly mentioned in the available resources.

Cellular Effects

The specific cellular effects of Rapamycin-d3 (contains d0) Technical Grade are not clearly mentioned in the available resources. It is known to interfere with protein synthesis , which could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of Rapamycin-d3 (contains d0) Technical Grade is not clearly mentioned in the available resources. As it interferes with protein synthesis , it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of SiroliMus-D3/RapaMycin-D3 involves the incorporation of deuterium atoms into the sirolimus molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated solvents and reagents to ensure the incorporation of deuterium at specific positions within the molecule .

Industrial Production Methods: Industrial production of SiroliMus-D3/RapaMycin-D3 follows similar synthetic routes but on a larger scale. The process involves fermentation of Streptomyces hygroscopicus to produce sirolimus, followed by chemical modification to incorporate deuterium. The final product is purified using techniques such as chromatography to ensure high purity and consistency .

化学反应分析

Types of Reactions: SiroliMus-D3/RapaMycin-D3 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered pharmacokinetic properties .

相似化合物的比较

Everolimus: Another mTOR inhibitor with similar immunosuppressive and antiproliferative properties.

Temsirolimus: An analog of sirolimus used primarily in the treatment of renal cell carcinoma.

Tacrolimus: An immunosuppressant that inhibits calcineurin rather than mTOR, used in organ transplantation.

Uniqueness: SiroliMus-D3/RapaMycin-D3 is unique due to its deuterium labeling, which enhances its stability and allows for more precise pharmacokinetic studies. This makes it particularly valuable in research settings where accurate measurement of drug metabolism and distribution is critical .

属性

IUPAC Name |

(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-30-(trideuteriomethoxy)-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H79NO13/c1-30-16-12-11-13-17-31(2)42(61-8)28-38-21-19-36(7)51(60,65-38)48(57)49(58)52-23-15-14-18-39(52)50(59)64-43(33(4)26-37-20-22-40(53)44(27-37)62-9)29-41(54)32(3)25-35(6)46(56)47(63-10)45(55)34(5)24-30/h11-13,16-17,25,30,32-34,36-40,42-44,46-47,53,56,60H,14-15,18-24,26-29H2,1-10H3/b13-11-,16-12-,31-17-,35-25+/t30-,32-,33-,34-,36-,37+,38+,39+,40-,42+,43+,44-,46-,47+,51-/m1/s1/i8D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFJCIRLUMZQUOT-STESSXJYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])O[C@H]/1C[C@@H]2CC[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H](CC(=O)[C@@H](/C=C(/[C@H]([C@H](C(=O)[C@@H](C[C@@H](/C=C\C=C/C=C1/C)C)C)OC)O)\C)C)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H79NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

917.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![D-Methionine, N-[N-[N-(N-L-tyrosyl-D-alanyl)glycyl]-L-phenylalanyl]-](/img/structure/B562820.png)

![[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-(methylsulfinyl)-5-pyrimidinyl]-ethyl Ester-d6](/img/structure/B562830.png)